4-Desmethoxy-4-ethoxy trimethoprim
Overview
Description
Synthesis Analysis
The synthesis of 4-desmethoxy-4-ethoxy trimethoprim derivatives generally involves modification of the trimethoprim scaffold. For example, derivatives of trimethoprim, including those with halogen substitutions, have been synthesized through routes involving the conversion of corresponding aldehydes via aminomethylidene-derivatives (Kompis & Wick, 1977). This method showcases the adaptability of trimethoprim's chemical structure to modifications aimed at producing new analogs with potentially varied biological activities.
Molecular Structure Analysis
The molecular structure of trimethoprim and its derivatives, including 4-desmethoxy-4-ethoxy trimethoprim, is characterized by the presence of a 2,4-diaminopyrimidine moiety linked to a benzyl group, which can be modified to change the compound's properties. The detailed molecular structure obtained through neutron diffraction data has provided insights into the hydrogen bonding and base-stacking interactions crucial for the drug's activity (Koetzle & Williams, 1976).
Chemical Reactions and Properties
The chemical reactions and properties of trimethoprim derivatives are influenced by their functional groups. The introduction of an ethoxy group in place of a methoxy group affects the molecule's reactivity and interaction with biological targets. For instance, the chlorination reaction kinetics of trimethoprim in water show that modifications on the trimethoprim structure can significantly affect its behavior and stability in different environments (Dodd & Huang, 2007).
Physical Properties Analysis
The physical properties of 4-desmethoxy-4-ethoxy trimethoprim, such as solubility, melting point, and crystal structure, are essential for its formulation and therapeutic efficacy. The polymorphism of trimethoprim, which includes several forms with distinct physical properties, highlights the importance of understanding these characteristics for drug design and development (Maddileti, Swapna, & Nangia, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for the antimicrobial activity of trimethoprim derivatives. For example, modifications at the 4-position of the benzyl ring of trimethoprim analogs can significantly alter their antibacterial activity and resistance profiles. This is demonstrated in studies where novel trimethoprim derivatives show varied antimicrobial activities against resistant bacterial strains (Pedrola et al., 2019).
Scientific Research Applications
Inhibiting Bacterial Enzymes : 4-Desmethoxy-4-ethoxy trimethoprim is a potent inhibitor of Escherichia coli dihydrofolate reductase, an enzyme critical for bacterial growth and survival (Roth et al., 1981).
Enhanced Efficacy Against Infections : Analogues of 4-Desmethoxy-4-ethoxy trimethoprim exhibit enhanced in vivo efficacy against several experimental infections and have favorable pharmacokinetic properties (Then et al., 1982).
Treatment of Bacterial Meningitis : Trimethoprim, in combination with sulfamethoxazole, shows excellent microbiologic activity against pathogens that produce meningitis. This combination may be beneficial in treating gram-negative bacillary meningitis and some types of gram-positive meningitis (Levitz & Quintiliani, 1984).
Combating Antibiotic Resistance : A trimethoprim derivative (4'-DTMP) can impede the evolution of antibiotic resistance in E. coli populations, preventing the emergence of trimethoprim-resistant bacteria (Manna et al., 2021).
Desensitization Protocols for Allergic Patients : Desensitization to trimethoprim-sulfamethoxazole is a method used to allow patients with allergies or adverse reactions to receive the drug safely. This approach is particularly relevant for patients with AIDS and other immunocompromised conditions (Gluckstein & Ruskin, 1995; Absar et al., 1994).
Treatment of Respiratory and Urinary Tract Infections : Trimethoprim-sulfamethoxazole, a combination that includes trimethoprim, is clinically used for treating infections due to various bacteria, especially in urinary and respiratory tract infections (Patel & Welling, 1980).
Synergy with Sulfamethoxazole : The combination of trimethoprim and sulfamethoxazole demonstrates synergy, driven by mutual potentiation, effectively inhibiting bacterial tetrahydrofolate biosynthesis (Minato et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQANDETYXOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877863 | |
Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxy-4-ethoxy trimethoprim | |
CAS RN |
78025-68-0 | |
Record name | 4-Desmethoxy-4-ethoxy trimethoprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078025680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESMETHOXY-4-ETHOXY TRIMETHOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X0GX73RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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